3-tert-Butylaniline 3-tert-Butylaniline
Brand Name: Vulcanchem
CAS No.: 5369-19-7
VCID: VC1961899
InChI: InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3
SMILES: CC(C)(C)C1=CC(=CC=C1)N
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

3-tert-Butylaniline

CAS No.: 5369-19-7

Cat. No.: VC1961899

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

3-tert-Butylaniline - 5369-19-7

Specification

CAS No. 5369-19-7
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name 3-tert-butylaniline
Standard InChI InChI=1S/C10H15N/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,11H2,1-3H3
Standard InChI Key DPKTVUKEPNBABS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC=C1)N
Canonical SMILES CC(C)(C)C1=CC(=CC=C1)N

Introduction

Physical and Chemical Properties

Basic Identification Data

The table below summarizes the key identification parameters for 3-tert-Butylaniline:

ParameterValueReference
CAS Number5369-19-7
Molecular FormulaC₁₀H₁₅N
Molecular Weight149.233-149.24 g/mol
IUPAC Name3-tert-butylaniline
InChI KeyDPKTVUKEPNBABS-UHFFFAOYSA-N

Physical Properties

3-tert-Butylaniline exhibits specific physical characteristics that differentiate it from other aniline derivatives. The compound appears as a clear liquid at room temperature with a color ranging from light orange to yellow to green . Its physical properties are summarized in the following table:

PropertyValueReference
Density0.9±0.1 g/cm³ or 0.942±0.06 g/cm³
Boiling Point236.6±19.0 °C at 760 mmHg
Flash Point100.5±9.3 °C
Refractive Index1.529 or 1.5390-1.5430
LogP2.63 or 2.75
Vapor Pressure0.0±0.5 mmHg at 25°C

The relatively high boiling point of 3-tert-butylaniline compared to unsubstituted aniline can be attributed to the presence of the bulky tert-butyl group, which increases the molecular weight and affects intermolecular interactions. The LogP value suggests moderate lipophilicity, making it relatively soluble in organic solvents but less soluble in water .

Chemical Properties

3-tert-Butylaniline possesses chemical properties typical of aromatic amines, modified by the presence of the electron-donating tert-butyl group. Key chemical characteristics include:

  • The amino group (-NH₂) exhibits nucleophilic properties, making it reactive in various substitution and addition reactions

  • The tert-butyl group provides steric hindrance and electronic effects that influence reaction regioselectivity

  • The compound can participate in electrophilic aromatic substitution reactions, with the tert-butyl group directing incoming substituents predominantly to the ortho and para positions relative to itself

  • It can undergo N-acylation, N-alkylation, and diazotization reactions typical of primary aromatic amines

The pKa value is estimated to be 4.69±0.10, indicating that it is a weak base, slightly more basic than unsubstituted aniline due to the electron-donating effect of the tert-butyl group .

Synthesis Methods

Industrial Production Methods

Several methods have been developed for the industrial-scale synthesis of 3-tert-butylaniline, each with specific advantages and limitations:

Alkylation of Aniline

One of the traditional approaches involves the direct alkylation of aniline with tert-butylating agents:

  • Method using tert-butanol: Aniline reacts with tert-butanol in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction temperature is maintained between 155-165°C, with strict temperature control within ±1°C of the required reaction temperature. The reaction continues for approximately 4 hours, followed by cooling, centrifugal separation, distillation, and chromatographic separation to obtain o-tert-butylaniline with 98% purity .

  • Method using methyl tert-butyl ether (MTBE): This approach employs montmorillonite as a catalyst for the reaction between aniline and MTBE. The process involves similar post-reaction purification steps as the tert-butanol method .

Novel Synthesis Approaches

Recent developments in the synthesis of 3-tert-butylaniline include more environmentally friendly and efficient methods:

Hydrodechlorination Technology

A notable advancement is the catalytic hydrodechlorination (HDC) method, which transforms chlorinated waste streams into recyclable products. This method involves:

  • Hydrodehalogenation of 4-tert-butyl-1-chloro-2-nitrobenzene over Raney nickel catalyst

  • Optimization of reaction parameters including solution composition, base type, temperature, and pressure

  • Best results achieved using a reaction solution of methanol and water (v:v=4:1), ammonium acetate as an additive (1:1 ratio with the substrate), at 140°C and 3.0 MPa pressure

The research found that adding water to the reaction system helps maintain high catalytic activity, making this approach potentially more sustainable .

Multi-step Synthesis from 2-tert-Butylphenol

A patent describes a synthesis method with good selectivity and high yield suitable for large-scale production:

  • Reaction of a compound (formula I) with 2-tertiary butyl phenol in the presence of an organic solvent and alkali to obtain a compound of formula II

  • Mixing the compound of formula II with an aprotic solvent, adding acyl chloride reagent, heating for acylation reaction, and reacting with ammonia water to obtain a compound of formula III

  • Heating the compound of formula III with alkali in an organic solvent to obtain o-tert-butylaniline, with a molar ratio of compound III to base being 1:(3.5-7.5)

The organic solvents used in step 1 are selected from nitriles, ketones, ethers, or aromatic hydrocarbons, with methyl ethyl ketone being preferred. The mass to volume ratio of 2-tert-butylphenol to organic solvent is optimally 1:6 to 10 .

Analytical Methods and Characterization

HPLC Analysis

3-tert-Butylaniline can be analyzed using reverse-phase (RP) HPLC with simple conditions. The recommended method includes:

  • Column: Newcrom R1 HPLC column

  • Mobile phase: Mixture of acetonitrile (MeCN), water, and phosphoric acid

  • For mass spectrometry compatible applications, phosphoric acid can be replaced with formic acid

  • Smaller 3 μm particle columns are available for fast UPLC applications

This liquid chromatography method is scalable and can be used for isolation of impurities in preparative separation. It is also suitable for pharmacokinetic studies .

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR provide valuable structural information, with the tert-butyl group showing characteristic signals

  • IR Spectroscopy: Shows characteristic bands for N-H stretching, aromatic C-H stretching, and C-N stretching

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis

Applications and Uses

Synthetic Intermediate

3-tert-Butylaniline serves as a valuable building block in organic synthesis:

  • Used as a precursor in the synthesis of pharmaceuticals and agrochemicals

  • Employed in the preparation of dyes, pigments, and other industrial chemicals

  • Functions as an intermediate in the synthesis of more complex molecules requiring specific steric and electronic properties

Analytical Chemistry

The compound has specific applications in analytical chemistry:

  • Used as a standard or reference material in HPLC analysis

  • Applied in method development for separating and analyzing complex mixtures

  • Employed in pharmacokinetic studies to develop and validate analytical methods

Research Applications

In scientific research, 3-tert-butylaniline is utilized in various contexts:

  • Studies on enzyme inhibition and protein interactions

  • Investigation of structure-activity relationships in medicinal chemistry

  • Development of new synthetic methodologies and reaction conditions

Hazard StatementDescriptionPercentage of NotificationsReference
H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled18.2%
H302Harmful if swallowed90.9%
H312Harmful in contact with skin54.5%
H315Causes skin irritation100%
H319Causes serious eye irritation100%
H332Harmful if inhaled54.5%
H335May cause respiratory irritation81.8%

First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice.

  • Skin contact: Wash with plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice.

  • Ingestion: If swallowed, call a poison center or doctor if feeling unwell. Rinse mouth.

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if feeling unwell .

Market Analysis and Future Perspectives

The global market for 3-tert-butylaniline is influenced by several factors:

  • Growth in pharmaceutical and agrochemical industries, where the compound serves as an intermediate

  • Increasing demand for specialty chemicals in various industrial applications

  • Development of more efficient and environmentally friendly synthesis methods

The synthesis method reported in patent literature addressing issues of high energy consumption, complex post-treatment, and low reaction yield suggests ongoing innovation in production techniques. The focus on developing methods with simple operation, high safety, low cost, good selectivity, and high yield suitable for large-scale production indicates a positive trajectory for the commercial availability and application of this compound .

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